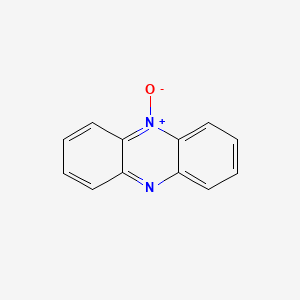

Phenazine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxidophenazin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFISWZPYNKWIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184482 | |

| Record name | Phenazine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304-81-4 | |

| Record name | Phenazine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazine 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazine 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazine 5-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENAZINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96567H578Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

phenazine oxide chemical structure and synthesis

An In-depth Technical Guide to Phenazine Oxide: Chemical Structure and Synthesis

Introduction

Phenazine and its derivatives, including phenazine oxides, represent a significant class of nitrogen-containing heterocyclic compounds. These molecules are prevalent in nature, synthesized by various bacteria, and have garnered substantial interest in medicinal chemistry and materials science.[1] Natural and synthetic phenazines exhibit a wide array of biological activities, including antimicrobial, antitumor, and antimalarial properties.[1] Phenazine oxides, in particular, are noted for their roles as fungicides, bactericides, and wood preservatives.[2] Furthermore, the N-oxide functionalities are pivotal for the cytotoxic activity of certain natural products like iodinin and myxin, which show promise as chemotherapeutic agents. This guide provides a detailed overview of the chemical structure of this compound and a comprehensive examination of its synthetic methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

Phenazine is an organic compound with the chemical formula C₁₂H₈N₂. It consists of a dibenzo-annulated pyrazine ring system, forming the core scaffold for numerous dyestuffs and biologically active molecules.

Phenazine N-oxide is a derivative where one of the nitrogen atoms in the phenazine ring is oxidized. The most common form is Phenazine 5-oxide (or Phenazine-N-oxide), which has the molecular formula C₁₂H₈N₂O .

-

IUPAC Name: 5-oxidophenazin-5-ium

-

CAS Number: 304-81-4

-

Molecular Weight: 196.20 g/mol

-

Appearance: Typically orange needles.

The addition of the oxygen atom to one of the nitrogen atoms creates a polar N-O bond, which significantly influences the molecule's electronic properties, reactivity, and biological activity. Compounds can also exist as N,N'-dioxides, such as the natural products iodinin and myxin (phenazine 5,10-dioxides), where both nitrogen atoms are oxidized.

Synthesis of Phenazine Oxides

The synthesis of phenazine oxides can be approached either by direct oxidation of a pre-formed phenazine ring or by cyclization reactions of appropriately substituted precursors that yield the N-oxide directly.

Synthesis of the Core Phenazine Ring

Several classical and modern methods are employed to synthesize the parent phenazine scaffold, which can then be oxidized.

-

Wohl-Aue Reaction: This is a classical method involving the reaction of nitrobenzene and aniline.

-

Condensation Reactions: The condensation of ortho-diamines with ortho-quinones is a common route.

-

Oxidative Cyclization: Oxidation of dihydrophenazine, which can be prepared by heating pyrocatechol with o-phenylenediamine, yields phenazine.

-

Electrochemical Methods: Recent advancements include the electro-oxidative synthesis from dihydrophenazines or via the ring contraction of dihydrodibenzodiazepines, offering milder reaction conditions.

Direct Oxidation of Phenazines

A straightforward method for preparing phenazine N-oxides is the oxidation of the corresponding tertiary amine (the phenazine nitrogen).

-

Using Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective for N-oxidation. For example, 1-hydroxyphenazine can be oxidized to 1-hydroxyphenazine 5,10-dioxide using a pulse-wise addition of mCPBA in toluene.

-

Using Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is another common and green oxidant used for the synthesis of N-oxides.

Cyclization Routes to Phenazine N-Oxides

-

From 2-Nitrodiphenylamines: Novel cyclizations of 2-nitrodiphenylamines in acidic or alkaline media can directly yield phenazines and their N-oxides.

-

Photochemical Synthesis: Irradiation of a solution of N-acetyl- or N-benzoyl-2′-methylthio-2-nitrodiphenylamine in benzene can produce 1-methylthiophenazine 5-oxide in high yields.

Quantitative Data on Synthesis

The following table summarizes quantitative data reported for various this compound synthesis methods.

| Product | Starting Materials | Method | Reagents/Conditions | Yield (%) | Reference |

| 1-Hydroxyphenazine 5,10-dioxide | 1-Hydroxyphenazine | Direct Oxidation | Pulse-wise addition of mCPBA in toluene | 49% | |

| 1-Methylthiophenazine 5-oxide | N-benzoyl-2′-methylthio-2-nitrodiphenylamine | Photochemical Synthesis | Irradiation in benzene | 85% | |

| Phenazine | N-phenyl-2-nitroaniline | Reductive Cyclization | Iron powder | 46% | |

| 5,10-Dihydrophenazine (Phenazine precursor) | Catechol and ortho-diaminobenzene | Condensation | Sealed container, 200-210°C, 35-40 hours | ~60% |

Experimental Protocols

Protocol 1: General Synthesis of Phenazine-5,10-dioxide via mCPBA Oxidation

This protocol is based on the methodology for synthesizing substituted 1-hydroxyphenazine 5,10-dioxides.

-

Dissolution: Dissolve the parent phenazine compound (1 equivalent) in a suitable organic solvent (e.g., toluene or dichloromethane) in a round-bottom flask.

-

Heating: Heat the solution to a specified temperature (e.g., 80°C).

-

Oxidant Addition: Add meta-chloroperoxybenzoic acid (mCPBA) (typically 2-3 equivalents) to the solution in portions (pulse-wise addition) over a period of 5-6 hours. This controlled addition helps to manage the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the mixture sequentially with a saturated sodium bicarbonate solution (to remove excess mCPBA and the resulting benzoic acid) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the pure phenazine 5,10-dioxide.

Protocol 2: Photochemical Synthesis of 1-Methylthiophenazine 5-oxide

This protocol is adapted from the photochemical synthesis of phenazine N-oxide derivatives.

-

Solution Preparation: Prepare a solution of N-benzoyl-2′-methylthio-2-nitrodiphenylamine in benzene.

-

Irradiation: Place the solution in a suitable photochemical reactor. Irradiate the solution with a high-pressure mercury lamp.

-

Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC.

-

Solvent Removal: Once the reaction is complete, remove the benzene solvent under reduced pressure.

-

Purification: The resulting residue is purified, typically by column chromatography on silica gel, to yield 1-methylthiophenazine 5-oxide.

Visualization of Pathways and Workflows

Biosynthesis of the Phenazine Core

Phenazines are biosynthesized from the shikimic acid pathway, branching off from the intermediate chorismic acid.

Caption: Simplified biosynthesis pathway of the core phenazine scaffold from chorismic acid.

General Experimental Workflow for Chemical Synthesis

This diagram illustrates a typical workflow for the chemical synthesis and purification of phenazine oxides.

Caption: General workflow for the chemical synthesis and purification of this compound.

Conclusion

Phenazine oxides are a structurally important and biologically active class of compounds with significant applications in medicine and agriculture. Their synthesis is achievable through various routes, including the direct oxidation of phenazines and de novo synthesis from acyclic precursors. Modern methods, such as electro- and photochemical synthesis, offer efficient and milder alternatives to classical approaches. Understanding these synthetic pathways is crucial for the continued development of novel phenazine-based drugs and materials. The protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the rich chemistry of phenazine oxides.

References

An In-depth Technical Guide to the Natural Sources of Phenazine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine N-oxides are a class of heterocyclic aromatic compounds characterized by a dibenzo[b,f]diazepine core with one or more nitrogen atoms in an oxidized state. These natural products, primarily of microbial origin, have garnered significant interest within the scientific and pharmaceutical communities due to their diverse and potent biological activities. These activities include antimicrobial, antitumor, and bioremediation-related properties, making them promising lead compounds for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of phenazine N-oxides, detailing the producing microorganisms, quantitative production data, experimental protocols for their isolation and characterization, and the underlying biosynthetic pathways.

Natural Sources and Production of Phenazine N-Oxides

Phenazine N-oxides are predominantly secondary metabolites produced by a variety of bacteria, particularly from the phylum Actinobacteria and Proteobacteria. Genera such as Streptomyces, Pseudomonas, Lysobacter, Nocardiopsis, and Brevibacterium are notable producers.[1][2] The production of these compounds is often influenced by culture conditions, including media composition, pH, temperature, and aeration. Below is a summary of prominent naturally occurring phenazine N-oxides and their microbial sources.

| Phenazine N-oxide | Producing Microorganism(s) | Reference(s) |

| Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) | Brevibacterium iodinum, Streptosporangium sp. DSM 45942, Lysobacter antibioticus OH13 | |

| Myxin (1-hydroxy-6-methoxyphenazine-5,10-dioxide) | Lysobacter antibioticus | |

| 1-Hydroxyphenazine N'10-oxide | Nocardiopsis sp. 13-12-13 (natural), Pseudomonas chlororaphis HT66-SN (engineered) | |

| 1,6-Dimethoxyphenazine-N5,N10-dioxide | Lysobacter antibioticus OH13 | |

| 1,6-Dihydroxyphenazine-N5-oxide (DHPO) | Lysobacter antibioticus OH13 | |

| 1-Hydroxy-6-methoxyphenazine-N5-oxide | Lysobacter antibioticus OH13 | |

| 1-Methoxyphenazine-N10-oxide | - |

Quantitative Production Data

The yield of phenazine N-oxides can vary significantly depending on the producing strain and fermentation conditions. Metabolic engineering has also been employed to enhance production titers.

| Compound | Strain | Production Titer | Reference(s) |

| 1-Hydroxyphenazine N'10-oxide | Pseudomonas chlororaphis P3-SN (engineered) | 143.4 mg/L | |

| Pyocyanin (a related phenazine) | Escherichia coli (engineered) | 18.8 mg/L |

Experimental Protocols

I. Culturing of Producing Microorganisms

A. General Conditions for Streptomyces species:

-

Media: International Streptomyces Project 2 (ISP2) medium (Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L, pH 7.2) or other specialized media for secondary metabolite production.

-

Inoculation: Inoculate liquid medium with spores or a vegetative mycelial suspension.

-

Incubation: Incubate cultures at 28-30°C with shaking (200-250 rpm) for 5-10 days. Phenazine production often occurs during the stationary phase of growth.

B. Conditions for Brevibacterium iodinum (Producer of Iodinin):

-

Media: ATCC Medium 3 (Nutrient Agar/Broth) or ATCC Medium 44 (Brain Heart Infusion Agar/Broth).

-

Inoculation: Rehydrate lyophilized cultures according to the supplier's instructions (e.g., ATCC).

-

Incubation: Incubate at 26°C for 48 hours. Colonies on nutrient agar may appear gray to violet.

II. Isolation and Purification of Phenazine N-Oxides

The following is a general protocol that can be adapted for specific phenazine N-oxides.

-

Extraction: a. Centrifuge the microbial culture to separate the supernatant and cell biomass. b. Acidify the supernatant to pH ~2.5 with a suitable acid (e.g., HCl). c. Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times. d. Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: a. Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, for example, a mixture of dichloromethane and ethyl acetate or chloroform and methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC). b. Thin Layer Chromatography (TLC): Use silica gel plates and a solvent system such as chloroform:methanol (9:1 v/v) to monitor the purification progress. Phenazine compounds are often colored, which aids in their visualization. c. High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, use a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile and water (with or without an acid modifier like formic acid).

III. Characterization of Phenazine N-Oxides

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). It is important to note that N-oxides can undergo deoxygenation in the mass spectrometer, particularly with APCI.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure using 1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC). The N-oxide group typically causes a downfield shift of adjacent protons and carbons in the NMR spectra.

-

Infrared (IR) Spectroscopy: Identify characteristic functional groups. The N-O bond in phenazine N-oxides typically shows a strong absorption band.

-

UV-Visible Spectroscopy: Phenazine compounds are chromophoric and exhibit characteristic absorption maxima in the UV-visible range.

Biosynthetic Pathways

The biosynthesis of phenazines originates from the shikimate pathway, with chorismic acid being a key precursor. The core phenazine scaffold is formed by the condensation of two molecules derived from chorismic acid. Subsequent modifications, including hydroxylation, methylation, and N-oxidation, lead to the diverse array of phenazine natural products. The N-oxidation step is catalyzed by specific flavin-dependent N-monooxygenases.

General Phenazine Biosynthesis Pathway

Caption: General overview of phenazine biosynthesis.

Proposed Biosynthetic Pathway of Iodinin

Caption: Proposed pathway for Iodinin biosynthesis.

Conclusion

Phenazine N-oxides represent a valuable and underexplored area of natural product chemistry with significant potential for therapeutic applications. This guide provides a foundational resource for researchers embarking on the discovery, isolation, and characterization of these fascinating molecules. A deeper understanding of their natural sources and biosynthesis will undoubtedly pave the way for the development of novel drugs and biotechnological tools.

References

An In-depth Technical Guide to the Phenazine Oxide Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably by species of Pseudomonas, Streptomyces, and Burkholderia. These redox-active secondary metabolites play crucial roles in microbial competition, virulence, and biofilm formation. Their broad-spectrum antimicrobial and anticancer activities have also made them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of phenazines, with a particular focus on the formation of phenazine oxides, a less-studied but significant subclass of these compounds.

The biosynthesis of the core phenazine structure originates from the shikimic acid pathway, a highly conserved metabolic route for the production of aromatic compounds. The central precursor molecule is chorismic acid, which is converted through a series of enzymatic reactions into the foundational phenazine scaffold, phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). From these core structures, a vast array of phenazine derivatives are generated through the action of modifying enzymes, including methyltransferases, hydroxylases, and monooxygenases, which are often encoded by genes located adjacent to the core biosynthetic operon. This guide will delve into the genetic and enzymatic machinery responsible for this intricate biosynthetic network, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Phenazine Biosynthesis Pathway

The biosynthesis of the primary phenazine, phenazine-1-carboxylic acid (PCA), is orchestrated by a conserved set of enzymes encoded by the phz operon. In many Pseudomonas species, this operon consists of seven core genes, phzA through phzG. Some species, like Pseudomonas aeruginosa, possess two homologous and differentially regulated phz operons, designated phz1 (phzA1-G1) and phz2 (phzA2-G2).[1][2][3][4]

The pathway initiates with the conversion of chorismic acid, a key intermediate of the shikimate pathway. Two molecules of a chorismate-derived intermediate are condensed to form the tricyclic phenazine scaffold.[5] The key enzymes and intermediates in this core pathway are:

-

PhzE : An anthranilate synthase homolog that converts chorismic acid to 2-amino-2-desoxyisochorismic acid (ADIC).

-

PhzD : An isochorismatase that converts ADIC to 2-amino-4,5-dihydro-5-oxo-cyclohexene-1-carboxylic acid (DHHA).

-

PhzF : An isomerase that converts DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC).

-

PhzA/PhzB : These homologous proteins are involved in the dimerization of two molecules of AOCHC to form the tricyclic phenazine precursor.

-

PhzG : A flavin-dependent oxidase that catalyzes the final oxidative aromatization steps to yield phenazine-1-carboxylic acid (PCA).

Biosynthesis of Phenazine Oxides

Phenazine oxides are a class of phenazine derivatives characterized by the presence of one or more N-oxide functional groups on the phenazine ring. These modifications can significantly alter the biological activity of the parent compound. The biosynthesis of phenazine oxides is less well-characterized than that of other phenazine derivatives, but recent studies have identified specific enzymes responsible for this transformation.

The key enzymes involved in phenazine N-oxidation are flavin-dependent monooxygenases. In Lysobacter antibioticus, the enzyme LaPhzNO1 has been identified as a phenazine N-monooxygenase responsible for the formation of N-oxide phenazines. Similarly, NaphzNO1 from Nocardiopsis sp. has been shown to catalyze the N-oxidation of phenazine compounds. These enzymes are NADPH-dependent and utilize a flavin cofactor to introduce an oxygen atom onto one of the nitrogen atoms of the phenazine ring.

Quantitative Data on Phenazine Biosynthesis

Quantitative analysis of phenazine production is crucial for understanding the efficiency of the biosynthetic pathway and for optimizing production in biotechnological applications. The following tables summarize key quantitative data reported in the literature.

Table 1: Production Titers of Phenazine Compounds in Various Bacterial Strains

| Bacterial Strain | Phenazine Compound | Production Titer | Reference |

| Pseudomonas chlororaphis Lzh-T5 | Phenazine-1-carboxylic acid (PCA) | 230 mg/L | |

| Pseudomonas chlororaphis Lzh-T5 (engineered) | Phenazine-1-carboxylic acid (PCA) | 10,653 mg/L | |

| Pseudomonas putida 14.phz2 | Phenazine-1-carboxylic acid (PCA) | 80 µg/mL | |

| Pseudomonas putida 14.phz2+ | Phenazine-1-carboxylic acid (PCA) | 80 µg/mL | |

| Pseudomonas putida 14.phz2+ | Pyocyanin (PYO) | 11 µg/mL | |

| Pseudomonas aeruginosa SPm9 (mutant) | Total Phenazines | 496 µg/ml | |

| Pseudomonas aeruginosa Sp9 (wild type) | Total Phenazines | 281 µg/ml |

Table 2: Kinetic Parameters of Phenazine Modifying Enzymes

| Enzyme | Substrate | Product | Apparent kcat | Reference |

| PhzM/PhzS (combined) | Phenazine-1-carboxylic acid (PCA) | Pyocyanin | 1.3 s-1 |

Note: Detailed kinetic parameters (Km, kcat) for the individual core Phz enzymes (PhzA-G) and the phenazine N-monooxygenases (LaPhzNO1, NaphzNO1) are not yet extensively reported in the literature.

Regulation of Phenazine Biosynthesis

The production of phenazines is tightly regulated at the transcriptional level, primarily through quorum sensing (QS) systems. In Pseudomonas aeruginosa, three interconnected QS systems, las , rhl , and pqs , play a central role in controlling the expression of the phz operons. These systems respond to cell density through the production and detection of small signaling molecules, allowing the bacterial population to coordinate gene expression.

The las and rhl systems utilize acyl-homoserine lactone (AHL) signals, while the pqs system uses 2-alkyl-4-quinolones (AQs) as signaling molecules. The differential regulation of the two phz operons in P. aeruginosa by these QS systems allows for fine-tuning of phenazine production in response to different environmental conditions. For example, the phz2 operon is predominantly responsible for phenazine production in biofilms.

The regulatory networks governing the expression of phenazine N-monooxygenases like LaPhzNO1 are currently not well understood and represent an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of phenazine biosynthesis.

Protocol 1: Gene Knockout in Pseudomonas using Suicide Plasmid pT18mobsacB

This protocol describes the creation of an unmarked gene deletion mutant in Pseudomonas species using a two-step allelic exchange strategy with the suicide vector pT18mobsacB, which confers tetracycline resistance and sucrose sensitivity (via the sacB gene).

1. Construction of the Knockout Plasmid: a. Amplify ~1 kb upstream and downstream flanking regions (homologous arms) of the target gene from the wild-type genomic DNA using PCR with primers containing appropriate restriction sites. b. Clone the upstream and downstream fragments sequentially into the multiple cloning site of pT18mobsacB. This can be done using standard restriction digestion and ligation or by Gibson assembly. c. Verify the final construct by restriction digestion and Sanger sequencing.

2. Introduction of the Knockout Plasmid into Pseudomonas: a. Transform the knockout plasmid into a suitable E. coli donor strain (e.g., S17-1). b. Perform a biparental mating between the E. coli donor strain and the recipient Pseudomonas strain. Plate the mating mixture on a selective medium containing an antibiotic to select against the E. coli donor (e.g., chloramphenicol if the Pseudomonas strain is resistant) and tetracycline to select for Pseudomonas cells that have integrated the plasmid into their chromosome via a single crossover event.

3. Selection for Double Crossover Events (Allelic Exchange): a. Inoculate single-crossover integrants into a non-selective liquid medium (e.g., LB broth) and grow overnight to allow for the second crossover event to occur. b. Plate serial dilutions of the overnight culture onto a medium containing 5-10% sucrose. The sacB gene on the integrated plasmid converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid backbone through a second crossover event. c. The resulting colonies will be a mixture of wild-type revertants and the desired deletion mutants.

4. Screening for Deletion Mutants: a. Screen individual sucrose-resistant colonies for the desired gene deletion by colony PCR using primers that flank the deleted region. The mutant will yield a smaller PCR product than the wild-type. b. Confirm the deletion by Sanger sequencing of the PCR product and by Southern blot analysis if necessary.

Protocol 2: Heterologous Expression and Purification of Phz Proteins

This protocol describes the general procedure for expressing and purifying His-tagged Phz proteins from E. coli.

1. Cloning of the Target Gene: a. Amplify the coding sequence of the desired phz gene from genomic DNA using PCR with primers that introduce a C- or N-terminal His6-tag and appropriate restriction sites. b. Clone the PCR product into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter). c. Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Inoculate a starter culture of the E. coli expression strain in LB medium containing the appropriate antibiotic and grow overnight at 37°C. b. Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility. e. Harvest the cells by centrifugation.

3. Cell Lysis and Protein Purification: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors. b. Lyse the cells by sonication or using a French press. c. Clarify the lysate by centrifugation to remove cell debris. d. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. e. Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. f. Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). g. Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Protocol 3: In Vitro Enzyme Assay for Phenazine Biosynthesis

This protocol describes a general approach for reconstituting the phenazine biosynthesis pathway in vitro to study the activity of individual enzymes.

1. Preparation of Substrates and Enzymes: a. Synthesize or purchase the required substrates (e.g., chorismic acid, PCA). b. Purify the necessary Phz enzymes as described in Protocol 2.

2. Enzyme Assay: a. Set up a reaction mixture containing a suitable buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH for the enzyme), the substrate, and any required cofactors (e.g., NADPH, FAD). b. Pre-incubate the reaction mixture at the optimal temperature for the enzyme. c. Initiate the reaction by adding the purified enzyme. d. At various time points, quench the reaction (e.g., by adding acid or an organic solvent). e. Analyze the reaction products by HPLC or LC-MS to determine the rate of product formation.

3. Kinetic Analysis: a. Perform the enzyme assay with varying concentrations of the substrate. b. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

Conclusion and Future Directions

The biosynthesis of phenazines is a complex and fascinating process with significant implications for microbial ecology and drug development. While the core pathway for PCA biosynthesis is well-established, many aspects of phenazine modification, particularly the formation of phenazine oxides, remain to be fully elucidated. The identification of phenazine N-monooxygenases represents a significant step forward, but a detailed biochemical and kinetic characterization of these enzymes is still needed. Furthermore, the regulatory networks that control the expression of these modifying enzymes are largely unknown.

Future research in this field will likely focus on:

-

The detailed characterization of phenazine N-monooxygenases and other modifying enzymes to expand our understanding of the diversity of phenazine structures.

-

The elucidation of the signaling pathways that regulate the expression and activity of these modifying enzymes.

-

The use of synthetic biology approaches to engineer novel phenazine derivatives with improved therapeutic properties.

-

The comprehensive quantitative analysis of the entire phenazine biosynthetic network to create predictive models for metabolic engineering.

This technical guide provides a solid foundation for researchers entering this exciting field and highlights the key areas where further investigation is needed to fully unravel the complexities of phenazine biosynthesis.

References

- 1. In vivo and in vitro Reconstitution of Biosynthesis of N‐Prenylated Phenazines Revealing Diverse Phenazine‐Modifying Enzymes | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An upstream sequence modulates phenazine production at the level of transcription and translation in the biological control strain Pseudomonas chlororaphis 30-84 | PLOS One [journals.plos.org]

- 4. Investigations of the Flavin‐Dependent Monooxygenase PhzO Involved in Phenazine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery of Phenazine Oxides: A Technical Guide to Their History, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine oxides represent a fascinating and potent class of heterocyclic compounds that have garnered significant attention in the fields of medicine and agriculture. These nitrogen-containing tricyclic molecules, characterized by the presence of one or two N-oxide moieties on the phenazine core, exhibit a remarkable range of biological activities, most notably as antimicrobial and anticancer agents. This in-depth guide explores the historical discovery of phenazine oxides, details key experimental protocols for their synthesis and biological evaluation, and presents quantitative data and mechanistic insights relevant to researchers and professionals in drug development.

The journey of phenazine discovery began in 1859 with the identification of pyocyanin as the blue pigment from purulent wounds, although its structure was not elucidated for nearly a century. This initial finding paved the way for the exploration of a vast family of related natural products. A significant leap forward in the field was the discovery of naturally occurring phenazine N-oxides, such as iodinin and myxin, which demonstrated potent biological activities and unique mechanisms of action, particularly their hypoxia-selective cytotoxicity. This property has made them attractive candidates for the development of targeted cancer therapies.

This guide will provide a comprehensive overview of the key milestones in the discovery of phenazine oxides, from their initial isolation to the elucidation of their structure and biological function. Detailed experimental methodologies for their synthesis and bioactivity screening are presented to aid in the replication and advancement of research in this area. Furthermore, quantitative structure-activity relationship data is summarized to provide insights for the rational design of novel phenazine oxide-based therapeutics. Finally, signaling pathways and experimental workflows are visualized to offer a clear understanding of their mechanisms of action and the processes involved in their discovery and development.

Historical Timeline of Key Discoveries

| Year | Discovery | Significance |

| 1859 | Isolation of pyocyanin from Pseudomonas aeruginosa.[1] | First discovery of a phenazine compound, initially noted as a blue pigment in wounds. |

| 1890s | First clinical use of pyocyanase , an extract containing phenazines.[2] | Early application of phenazine-based substances as antimicrobial agents in a hospital setting. |

| 1901 | Development of the Wohl-Aue reaction .[3] | A key synthetic method for preparing phenazines from an aromatic nitro compound and an aniline. |

| 1966 | Structure elucidation and synthesis of myxin .[4] | Established the chemical structure of this potent phenazine N-oxide antibiotic and provided a synthetic route. |

| 2017 | Efficient total synthesis of iodinin and myxin reported.[5] | Provided a streamlined synthetic pathway for these important natural products and their derivatives, facilitating further research. |

| Present | Ongoing research into phenazine N-oxides as hypoxia-selective anticancer agents . | Focus on leveraging the unique bioreductive activation of phenazine di-N-oxides in the low-oxygen environment of solid tumors for targeted cancer therapy. |

Quantitative Data Summary

Physicochemical Properties of Phenazine N-Oxide

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O |

| Molecular Weight | 196.20 g/mol |

| Melting Point | 226 °C |

| Boiling Point | 404.3°C at 760mmHg |

| LogP | 1.6 |

| Oral LD50 (Rat) | 6600 mg/kg |

In Vitro Fungicidal Activity of Phenazine-1-Carboxylic Piperazine Derivatives

| Compound | Rhizoctonia solani EC₅₀ (μM) | Alternaria solani EC₅₀ (μM) | Fusarium oxysporum EC₅₀ (μM) | Fusarium graminearum EC₅₀ (μM) | Pyricularia oryzac Cavgra EC₅₀ (μM) |

| PCA | 33.2 | 81.5 | 186.5 | 176.4 | 37.3 |

| 5r | 24.6 | 42.9 | 73.7 | 73.8 | 34.2 |

| Data from a study by Han et al. (2020). |

Cytotoxic Effects of Iodinin, Myxin, and Derivatives on MOLM-13 Leukemia Cells

| Compound | EC₅₀ (nM) at 21% O₂ | EC₅₀ (nM) at 1% O₂ |

| Iodinin | 220 ± 30 | 80 ± 10 |

| Myxin | 210 ± 10 | 110 ± 10 |

| Derivative 1 | 240 ± 20 | 110 ± 10 |

| Derivative 2 | 220 ± 20 | 120 ± 10 |

| Data from a study by Rongved et al. (2017). |

Experimental Protocols

Synthesis of 1-Hydroxyphenazine 5,10-Dioxide

This protocol is based on the oxidation of 1-hydroxyphenazine.

Materials:

-

1-Hydroxyphenazine

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Toluene

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve 1-hydroxyphenazine in toluene in a round-bottom flask.

-

Heat the solution to 80°C.

-

Add mCPBA to the solution in a pulse-wise manner over a period of 5-6 hours. The slow addition is crucial to control the oxidation process and maximize the yield of the di-N-oxide.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, 1-hydroxyphenazine 5,10-dioxide, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold toluene to remove any unreacted starting material and byproducts.

-

The product can be further purified by recrystallization or column chromatography if necessary. The reported yield for this method is approximately 49%.

Wohl-Aue Reaction for Phenazine Synthesis

The Wohl-Aue reaction is a classic method for synthesizing phenazines. This is a general procedure that may require optimization for specific substrates.

Materials:

-

An aromatic nitro compound (e.g., nitrobenzene)

-

An aniline (e.g., aniline)

-

A strong base (e.g., potassium hydroxide)

-

Solvent (optional, the reaction can be run neat)

Procedure:

-

Combine the aromatic nitro compound and the aniline in a reaction vessel.

-

Add the powdered alkali base to the mixture.

-

Heat the reaction mixture under reflux with vigorous stirring for several hours. The reaction time can vary depending on the reactivity of the substrates.

-

After the reaction is complete, pour the mixture into a large volume of water to dissolve the inorganic salts.

-

The crude phenazine product, which is typically a solid, can be collected by filtration.

-

The crude product can be purified by extraction and recrystallization. For example, extraction with benzene followed by treatment with concentrated hydrochloric acid can be used to isolate the phenazine.

In Vitro Antibacterial Activity Assay (Agar Plate Method)

This method is used to determine the susceptibility of bacteria to the synthesized phenazine derivatives.

Materials:

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Müller-Hinton Agar (MHA) plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ampicillin)

-

Negative control (solvent alone)

-

Sterile well borer

Procedure:

-

Evenly spread the bacterial cultures onto the surface of the MHA plates.

-

Create wells in the agar using a sterile well borer.

-

Add different concentrations of the test compounds (e.g., 25, 50, 75, and 100 µg/mL) into the wells.

-

Add the positive and negative controls to separate wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Signaling Pathway for Hypoxia-Selective Cytotoxicity of Phenazine Di-N-Oxides

Caption: Mechanism of hypoxia-selective activation of phenazine 5,10-dioxides.

Experimental Workflow for Natural Product Isolation from Streptomyces

Caption: Workflow for the isolation of bioactive phenazine oxides from Streptomyces.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

Caption: Logical workflow for SAR studies of phenazine oxides.

Conclusion

The history of this compound discovery is a testament to the power of natural product research and the subsequent ingenuity of synthetic and medicinal chemistry. From the early observation of pigmented bacteria to the development of sophisticated, hypoxia-targeted anticancer agents, the journey of these molecules has been remarkable. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to contribute to this exciting field. The elucidation of their mechanisms of action, particularly the bioreductive activation of phenazine di-N-oxides, has opened new avenues for the development of targeted therapies. The ongoing exploration of the vast chemical space of phenazine oxides, guided by structure-activity relationship studies, promises to yield novel compounds with enhanced therapeutic potential. As our understanding of the complex interplay between these molecules and biological systems deepens, so too will their impact on human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. Wohl–Aue reaction - Wikipedia [en.wikipedia.org]

- 4. Novel Phenazine 5,10-Dioxides Release •OH in Simulated Hypoxia and Induce Reduction of Tumour Volume In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Phenazine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine oxide (C₁₂H₈N₂O) is a heterocyclic aromatic compound belonging to the phenazine family. It is characterized by a tricyclic system in which two benzene rings are fused to a pyrazine ring, with an additional oxygen atom attached to one of the nitrogen atoms, forming an N-oxide. This structural feature significantly influences its electronic properties, reactivity, and biological activity. This compound and its derivatives have garnered interest in various fields, including medicinal chemistry and materials science, owing to their diverse chemical and biological profiles. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by experimental data and methodologies.

Physical Properties

This compound is a crystalline solid, typically appearing as golden yellow to orange needles. Its physical characteristics are summarized in the table below, providing a clear reference for its handling and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Melting Point | 226.5 °C | |

| Boiling Point | 333.09 °C (rough estimate) | |

| Appearance | Golden yellow needle-shaped crystals | |

| Solubility | Insoluble in water; slightly soluble in methanol, ethanol, ether, and hydrocarbons; freely soluble in chloroform, benzene, xylene, and nitrobenzene. | |

| pKa | 0.45 ± 0.30 (Predicted) | |

| Density | 1.1788 (rough estimate) | |

| Refractive Index | 1.6000 (estimate) |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the N-oxide group and the electron-deficient pyrazine ring. These features make it a versatile molecule capable of participating in a range of chemical transformations.

Redox Activity: this compound is a redox-active compound, a characteristic shared by many phenazine derivatives. The N-oxide group can act as an oxidizing agent, and the phenazine ring system can accept electrons, allowing it to participate in electron transfer reactions. The redox potential of phenazine N-oxides is a key determinant of their biological activity. Cyclic voltammetry studies of various phenazine N-oxides have shown that the di-N-oxides generally exhibit the most positive reduction potentials within their class[2]. This redox activity is crucial for their role in biological systems, where they can interfere with cellular redox processes.

Stability: this compound is chemically stable, particularly in alkaline media. However, in concentrated acidic solutions (e.g., hydrochloric acid with a concentration greater than 15%), it can form a hydrochloride salt. In dilute acid or water, it can hydrolyze. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).

Thermochemical Data:

| Property | Value | Unit | Source |

| Standard solid enthalpy of combustion (ΔcH°solid) | -6062.70 ± 4.50 | kJ/mol | |

| Enthalpy of formation at standard conditions (gas, ΔfH°gas) | 297.30 ± 4.80 | kJ/mol | |

| Solid phase enthalpy of formation at standard conditions (ΔfH°solid) | 197.30 ± 4.60 | kJ/mol | |

| Enthalpy of sublimation at standard conditions (ΔsubH°) | 100.00 | kJ/mol |

Spectral Properties

The structural features of this compound give rise to a characteristic spectroscopic signature, which is instrumental for its identification and characterization.

| Spectroscopy | Key Features |

| UV-Vis | This compound exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The exact absorption maxima can be influenced by the solvent. |

| Infrared (IR) | The IR spectrum of this compound displays characteristic peaks corresponding to the vibrations of its functional groups, including C-H aromatic stretches, C=C and C=N ring vibrations, and the N-O stretching vibration. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The chemical shifts and coupling constants of the protons and carbon atoms provide detailed information about the electronic environment and connectivity within the molecule[1][3]. |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of this compound in a research setting.

Synthesis: Wohl-Aue Reaction

A general and classical method for the synthesis of phenazines and their N-oxides is the Wohl-Aue reaction. This reaction typically involves the condensation of an aromatic nitro compound with an aniline in the presence of a base. For the synthesis of this compound, a substituted o-nitroaniline can be intramolecularly cyclized, or an aniline can be reacted with nitrobenzene.

Illustrative Protocol (General):

-

A mixture of an appropriate nitroaromatic compound and an aniline derivative is prepared in a suitable solvent.

-

A strong base, such as powdered potassium hydroxide, is added to the mixture.

-

The reaction mixture is heated under reflux with vigorous stirring for several hours.

-

After cooling, the reaction mixture is poured into water to dissolve inorganic salts.

-

The crude product precipitates and is collected by filtration.

-

The crude product is then purified, typically by recrystallization.

Note: The specific reactants, solvent, temperature, and reaction time will vary depending on the desired this compound derivative.

Purification: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.

General Protocol:

-

Solvent Selection: An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice.

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of hot solvent is added to completely dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried in a desiccator or a vacuum oven to remove the residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is commonly employed.

Example HPLC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small amount of trifluoroacetic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV-Vis detector set at a wavelength where this compound has a strong absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

Cyclic Voltammetry (CV): CV is used to study the redox properties of this compound.

Typical Experimental Setup:

-

Electrochemical Cell: A three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte: A solution of a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile or dimethylformamide).

-

Analyte: A solution of this compound in the electrolyte.

-

Procedure: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the compound.

Signaling Pathways and Logical Relationships

While specific, detailed signaling pathways involving this compound are not extensively documented, phenazines, in general, are known to play significant roles in bacterial communication and physiology. For instance, in Pseudomonas aeruginosa, phenazines are involved in quorum sensing, a cell-to-cell communication mechanism that coordinates gene expression in response to population density. They also function in redox balancing and iron acquisition.

The following diagram illustrates a generalized experimental workflow for the characterization of a novel phenazine compound, a logical process highly relevant to researchers in this field.

Caption: Generalized workflow for phenazine characterization.

Conclusion

This compound is a compound with a rich chemical profile, characterized by its distinct physical properties, redox activity, and spectral signatures. This guide provides a foundational understanding of these core attributes, essential for researchers engaged in the study and application of phenazine derivatives. While general methodologies for its synthesis, purification, and analysis are established, further research to delineate specific, optimized protocols and to unravel its precise roles in biological signaling pathways will undoubtedly open new avenues for its application in drug development and other scientific disciplines.

References

Spectroscopic Analysis of Phenazine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine oxide, a heterocyclic compound featuring a phenazine core with an N-oxide functional group, serves as a crucial scaffold in numerous biologically active molecules and functional materials. Its unique electronic and structural properties, conferred by the N-oxide group, make it a subject of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the development of novel derivatives. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, encompassing Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols and tabulated spectral data are presented to facilitate its practical application in a research and development setting.

Molecular Structure

The fundamental structure of this compound (C₁₂H₈N₂O) is depicted below. The presence of the N-oxide group significantly influences the electron distribution within the aromatic system, thereby impacting its spectroscopic properties compared to the parent phenazine molecule.

Caption: Chemical structure of Phenazine 5-oxide.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Ethanol | ~285 | Not Reported | [1] |

| Ethanol | ~350 | Not Reported | [2] |

| Methanol | 450-490 | Not Reported |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~3050 | Aromatic C-H stretch | Medium | [3] |

| ~1620 | C=C aromatic ring stretch | Medium-Strong | [3] |

| ~1500 | C=C aromatic ring stretch | Medium-Strong | [3] |

| ~1340 | C-N stretch | Medium | |

| ~1250 | N-O stretch | Strong | |

| 800-900 | C-H out-of-plane bend | Strong |

Note: The N-O stretching frequency is a characteristic absorption for N-oxides and is typically strong.

Table 3: ¹H NMR Spectroscopic Data (Estimated)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 | ~8.6 - 8.8 | dd | J ≈ 7.0, 1.5 |

| H-1, H-9 | ~8.2 - 8.4 | m | |

| H-2, H-3, H-7, H-8 | ~7.8 - 8.0 | m |

Note: The provided ¹H NMR data is estimated based on the spectrum available from ChemicalBook and general knowledge of aromatic proton chemical shifts. The protons on the ring bearing the N-oxide (positions 4 and 6) are expected to be the most deshielded.

Table 4: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-4a, C-5a | ~140 - 145 |

| C-9a, C-10a | ~140 - 145 |

| C-4, C-6 | ~135 - 140 |

| C-1, C-9 | ~130 - 135 |

| C-2, C-3, C-7, C-8 | ~125 - 130 |

Note: The predicted ¹³C NMR chemical shifts are based on data for phenazine and phenazine-5,10-dioxide. The carbons attached to the nitrogen atoms and the carbons ortho to the N-oxide group are expected to be the most deshielded.

Table 5: Mass Spectrometry Data

| Ion | m/z | Relative Abundance |

| [M]⁺ | 196.06 | High |

| [M-O]⁺ | 180.06 | Moderate |

Note: The mass spectrum of this compound is expected to show a prominent molecular ion peak. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of phenazine 5-oxide is the oxidation of phenazine.

Materials:

-

Phenazine

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in glacial acetic acid

-

Dichloromethane or chloroform

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve phenazine in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA) portion-wise with stirring. The amount of oxidizing agent should be slightly in molar excess to ensure complete conversion.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove excess acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Instrument Parameters:

-

Wavelength Range: 200-800 nm

-

Scan Speed: Medium

-

Slit Width: 1.0 nm

-

-

Data Acquisition: Record the absorbance spectrum against a solvent blank. Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with dry, IR-grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Instrument Parameters:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 s

-

-

¹³C NMR Instrument Parameters:

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 s

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like this compound. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used for LC-MS analysis.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships

The spectroscopic properties of this compound are directly related to its electronic structure. The introduction of the N-oxide group perturbs the π-electron system of the phenazine core, leading to changes in the energy levels of the molecular orbitals.

Caption: Influence of the N-oxide group on spectroscopic properties.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. The tabulated data and detailed experimental protocols for synthesis and analysis serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous identification, characterization, and further development of this compound-based compounds.

References

An In-depth Technical Guide to Phenazine Biosynthesis from Chorismic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably by species of the genus Pseudomonas. These secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol properties, making them attractive targets for drug development and agricultural applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of phenazines, beginning with the precursor chorismic acid. It details the enzymatic steps, key intermediates, and the genetic organization of the phenazine biosynthesis (phz) operon. Furthermore, this guide includes detailed experimental protocols for the expression and purification of key biosynthetic enzymes, enzyme activity assays, and the quantification of phenazine products. Signaling pathways and regulatory networks controlling phenazine production are also illustrated. All quantitative data are summarized for comparative analysis, and all described pathways and workflows are visualized using logical diagrams.

The Core Phenazine Biosynthetic Pathway

The biosynthesis of the core phenazine structure, phenazine-1-carboxylic acid (PCA), originates from the shikimate pathway intermediate, chorismic acid. The conversion is catalyzed by a suite of enzymes encoded by the conserved phz operon (phzA-G). In some bacteria, such as Pseudomonas aeruginosa, two highly homologous operons, phz1 and phz2, contribute to phenazine production.[1][2]

The key enzymatic steps are as follows:

-

PhzE (Aminodeoxychorismate Synthase): PhzE catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismate (ADIC). This reaction involves the transfer of an amino group from glutamine to chorismate.[3] PhzE is a key enzyme that channels metabolites from primary metabolism into the phenazine biosynthetic pathway.

-

PhzD (Isochorismatase): PhzD hydrolyzes ADIC to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) and pyruvate.[4][5] PhzD belongs to the α/β-hydrolase superfamily.

-

PhzF (Isomerase): PhzF catalyzes the isomerization of DHHA. This is a crucial step in the formation of the tricyclic phenazine core.

-

PhzA/B/G Complex: The subsequent steps involving the condensation of two molecules derived from the PhzF product to form the phenazine ring are less well-characterized but are known to involve PhzA, PhzB, and PhzG. PhzG is an FMN-dependent oxidoreductase that is thought to be involved in the final oxidation steps to yield the aromatic phenazine core.

The final product of this core pathway is phenazine-1-carboxylic acid (PCA). PCA can then be further modified by other enzymes to generate a variety of phenazine derivatives, such as pyocyanin, phenazine-1-carboxamide, and 1-hydroxyphenazine.

Quantitative Data

Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| PhzF | Pseudomonas fluorescens | DHHA | 517 ± 57 | 3.23 ± 0.19 | |

| PhzE | Pseudomonas aeruginosa | Chorismate | Data not available | Data not available | |

| PhzD | Pseudomonas aeruginosa | ADIC | Data not available | Data not available | |

| PhzG | Pseudomonas fluorescens | Dihydrophenazine-1,6-dicarboxylate | Data not available | Data not available |

Note: The lack of comprehensive kinetic data for all Phz enzymes highlights an area for future research to fully understand the flux through this important metabolic pathway.

Phenazine Production Yields

The yield of phenazines can vary significantly depending on the bacterial strain, culture conditions, and genetic modifications. The following table provides a compilation of reported yields for PCA and its derivative pyocyanin in different Pseudomonas species.

| Organism | Phenazine | Yield (mg/L) | Culture Conditions/Strain Information | Reference |

| Pseudomonas chlororaphis Lzh-T5 | PCA | 230 | Wild-type strain. | |

| Pseudomonas chlororaphis Lzh-T5 (engineered) | PCA | 3560.4 | Engineered strain with restored phzF. | |

| Pseudomonas sp. M18G (gacA mutant) | PCA | 2000 | Optimized medium in a 10 L fermentor. | |

| Pseudomonas chlororaphis | PCA | 1073.5 | Optimized minimal medium with glycerol. | |

| Pseudomonas aeruginosa PA14 | Pyocyanin | ~10-20 | Data estimated from various studies. | |

| Pseudomonas aeruginosa clinical isolates | Pyocyanin | < 5 to > 10 | Varies among isolates. | |

| Pseudomonas chlororaphis HT66 (engineered) | PCN | > 9000 | Engineered strain. | |

| Pseudomonas sp. M18 (engineered) | PCA | 6400 | Engineered strain. |

Experimental Protocols

Heterologous Expression and Purification of PhzD from Pseudomonas aeruginosa

This protocol describes the expression of His-tagged PhzD in E. coli and its subsequent purification using nickel-affinity chromatography.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

pET expression vector containing the phzD gene with an N- or C-terminal His-tag

-

LB broth and agar plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA agarose resin

-

Sonciator or French press

-

Centrifuge

Procedure:

-

Transform the pET-phzD plasmid into competent E. coli BL21(DE3) cells and select for transformants on LB agar plates containing the appropriate antibiotic.

-

Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 4-6 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer.

-

Lyse the cells by sonication or by passing through a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Add the clarified lysate to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate for 1 hour at 4°C with gentle rocking.

-

Wash the resin with 10 column volumes of wash buffer.

-

Elute the His-tagged PhzD protein with 5 column volumes of elution buffer.

-

Analyze the purified protein by SDS-PAGE to assess purity and concentration.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Spectrophotometric Enzyme Assay for PhzE Activity

This assay measures the activity of PhzE by coupling the production of ADIC to its conversion to a chromogenic product or by monitoring the consumption of chorismate. A more direct method involves monitoring the change in absorbance due to the formation of ADIC.

Materials:

-

Purified PhzE enzyme

-

Chorismic acid stock solution

-

L-glutamine solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM MgCl2)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-glutamine (final concentration ~1 mM), and chorismic acid (final concentration to be varied, e.g., 10-200 µM).

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified PhzE enzyme.

-

Immediately monitor the decrease in absorbance at 275 nm (for chorismate consumption) or the increase in absorbance at a wavelength specific for ADIC (determination of this wavelength may be required) over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Perform the assay at various chorismate concentrations to determine the Km and Vmax of the enzyme.

HPLC-Based Quantification of Phenazine-1-Carboxylic Acid (PCA)

This protocol details the extraction and quantification of PCA from a bacterial culture supernatant using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

PCA standard

-

C18 reverse-phase HPLC column

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

Procedure:

-

Extraction:

-

Take 1 mL of bacterial culture supernatant and acidify to pH 2-3 with HCl.

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic layers and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 500 µL) of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to 5% B for equilibration. The gradient should be optimized for the specific separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the absorbance at 254 nm and 367 nm. PCA has a characteristic absorption spectrum.

-

Quantification: Create a standard curve using known concentrations of a pure PCA standard. Calculate the concentration of PCA in the sample by comparing its peak area to the standard curve.

-

Quantitative Real-Time PCR (qRT-PCR) for phz Operon Expression

This protocol outlines the steps to quantify the expression levels of genes within the phz operon using qRT-PCR.

Materials:

-

Bacterial RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for phz genes and a housekeeping gene (e.g., rpoD)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Grow bacterial cultures to the desired growth phase.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit with random primers or gene-specific primers.

-

-

qRT-PCR:

-

Set up the qRT-PCR reactions in triplicate for each gene of interest and the housekeeping gene. Each reaction should contain SYBR Green qPCR master mix, forward and reverse primers, and cDNA template.

-

Use the following typical thermocycling conditions (optimization may be required):

-

Initial denaturation: 95°C for 5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the phz genes to the expression of the housekeeping gene.

-

Example Primers for P. aeruginosa PAO1 phz genes:

-

phzA1-F: 5'-GTCGGCTACATCGGCAAGTA-3'

-

phzA1-R: 5'-CAGCTCGTAGAAGTCGATGCC-3'

-

rpoD-F: 5'-GGGCGAAGAAGGAAATGGTC-3'

-

rpoD-R: 5'-CAGGTGGCGTAGGTGGAGAA-3'

Note: Primer sequences should always be validated for specificity and efficiency before use.

Regulation of Phenazine Biosynthesis

The production of phenazines is tightly regulated in response to various environmental and cellular signals. A key regulatory mechanism is quorum sensing (QS) , a cell-density dependent communication system. In Pseudomonas aeruginosa, the las and rhl QS systems, and the Pseudomonas quinolone signal (PQS) system, play crucial roles in activating the expression of the phz operons. Other regulatory factors, including two-component systems and global regulators, also contribute to the complex network controlling phenazine biosynthesis.

Conclusion